11-Bromoundecyl methacrylate 11-Bromoundecyl methacrylate
Brand Name: Vulcanchem
CAS No.: 33795-49-2
VCID: VC1673330
InChI: InChI=1S/C15H27BrO2/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h1,3-13H2,2H3
SMILES: CC(=C)C(=O)OCCCCCCCCCCCBr
Molecular Formula: C15H27BrO2
Molecular Weight: 319.28 g/mol

11-Bromoundecyl methacrylate

CAS No.: 33795-49-2

Cat. No.: VC1673330

Molecular Formula: C15H27BrO2

Molecular Weight: 319.28 g/mol

* For research use only. Not for human or veterinary use.

11-Bromoundecyl methacrylate - 33795-49-2

Specification

CAS No. 33795-49-2
Molecular Formula C15H27BrO2
Molecular Weight 319.28 g/mol
IUPAC Name 11-bromoundecyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C15H27BrO2/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h1,3-13H2,2H3
Standard InChI Key MBGPMDXXPUWUIJ-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCCCCCCCCCCCBr
Canonical SMILES CC(=C)C(=O)OCCCCCCCCCCCBr

Introduction

Chemical Structure and Properties

11-Bromoundecyl methacrylate possesses distinctive structural features that contribute to its chemical behavior and applications. Its long carbon chain with a terminal bromine atom, coupled with the methacrylate functionality, enables diverse chemical transformations and polymerization processes.

Basic Identification Parameters

ParameterValue
CAS Number33795-49-2
IUPAC Name11-bromoundecyl 2-methylprop-2-enoate
Molecular FormulaC₁₅H₂₇BrO₂
Molecular Weight319.28 g/mol
InChI KeyMBGPMDXXPUWUIJ-UHFFFAOYSA-N
Canonical SMILESCC(=C)C(=O)OCCCCCCCCCCCBr

The compound features a methacrylate group connected to an 11-carbon chain with a terminal bromine atom, providing a reactive site for further functionalization .

Physical Properties

PropertyValue
Physical StateTypically a viscous liquid or paste at room temperature
Boiling PointApproximately 360.3°C at 760 mmHg
Flash PointApproximately 171.7°C
Vapor Pressure2.25 × 10⁻⁵ mmHg at 25°C

These physical characteristics influence the handling and processing of this compound in laboratory and industrial settings .

Synthesis Methods

The synthesis of 11-bromoundecyl methacrylate typically follows established esterification procedures with specific precursors and reaction conditions.

Primary Synthetic Route

The most common synthesis pathway involves the esterification of 11-bromoundecanol with methacryloyl chloride. The reaction proceeds as follows:

  • 11-bromoundecanol reacts with methacryloyl chloride

  • Reaction occurs in the presence of a base (typically triethylamine) to neutralize the hydrochloric acid formed

  • The process is typically carried out in anhydrous conditions using THF or dichloromethane as solvents

  • Reaction is conducted at room temperature under a nitrogen atmosphere to prevent premature polymerization

Reaction Parameters and Conditions

ParameterTypical Conditions
Reactants11-bromoundecanol and methacryloyl chloride
Molar Ratio1:1.2 (alcohol:acid chloride)
SolventAnhydrous THF or dichloromethane
Catalyst/BaseTriethylamine
TemperatureRoom temperature (20-25°C)
AtmosphereInert (nitrogen or argon)
Reaction Time24-48 hours

This synthetic procedure has been well-documented in research literature, providing consistent yields and purity suitable for further applications .

Chemical Reactivity

The reactivity of 11-bromoundecyl methacrylate is defined by its two primary functional groups: the terminal bromine atom and the methacrylate moiety. These groups enable various chemical transformations that contribute to the compound's versatility.

Substitution Reactions

The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions:

  • Can undergo SN2 reactions with nucleophiles such as amines, thiols, or alkoxides

  • Reactions typically proceed in polar aprotic solvents like DMF or DMSO

  • Forms functionalized derivatives with various nucleophiles

  • Substitution reactions modify the terminal functionality while preserving the methacrylate group

Polymerization Reactions

The methacrylate group readily participates in free radical polymerization:

  • Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide facilitate polymerization

  • Polymerization typically occurs in solvents like toluene or ethyl acetate under inert atmosphere

  • Forms homopolymers or copolymers with other monomers

  • The bromine functionality remains available for post-polymerization modifications

Reaction Products

Reactions of 11-bromoundecyl methacrylate yield various products depending on the reaction conditions and reagents:

Reaction TypeCommon ReagentsMajor Products
Nucleophilic SubstitutionSodium azide11-azidoundecyl methacrylate
Nucleophilic SubstitutionPotassium thiolate11-thioalkylundecyl methacrylate
Nucleophilic SubstitutionPrimary amines11-aminoalkylundecyl methacrylate
PolymerizationAIBN/Benzoyl peroxidePoly(11-bromoundecyl methacrylate)
CopolymerizationOther acrylates/methacrylatesFunctionalized copolymers

These reactions highlight the compound's versatility as a reactive intermediate in organic synthesis and polymer chemistry .

Applications

11-Bromoundecyl methacrylate finds diverse applications across multiple scientific and industrial domains due to its functional versatility.

Polymer Chemistry

The compound serves as a key monomer for producing functionalized polymers with tailored properties:

  • Acts as a precursor for polymers with pendant bromine groups

  • Enables the synthesis of reactive polymer platforms for further functionalization

  • Facilitates the preparation of homopolymers and copolymers with controlled architectures

  • Contributes to the development of stimuli-responsive polymeric materials

Surface Modification

11-Bromoundecyl methacrylate plays a significant role in modifying surfaces to introduce reactive sites:

  • Used in the functionalization of various substrates including glass, silicon, and metal surfaces

  • Enables the introduction of bromine functionalities that serve as reactive handles for subsequent modifications

  • Facilitates the preparation of surfaces with controlled hydrophobicity/hydrophilicity

  • Contributes to the development of novel coatings with specific properties

Biomedical Applications

The compound has emerged as a valuable precursor in biomedical research:

  • Used in developing drug delivery systems through the formation of functionalized hydrogels

  • Employed in creating biomaterials with controlled degradation profiles

  • Facilitates the synthesis of biocompatible scaffolds for tissue engineering

  • Enables the preparation of materials with specific biological interfaces

Materials Science

In advanced materials development, 11-bromoundecyl methacrylate contributes to materials with enhanced properties:

  • Used in creating advanced polymeric materials with specific physical characteristics

  • Facilitates the synthesis of materials with controlled permeability and mechanical strength

  • Enables the development of responsive materials for sensing applications

  • Contributes to the preparation of composite materials with enhanced interfacial properties

Environmental Aspects

Recent research has highlighted the environmental implications of 11-bromoundecyl methacrylate and its polymeric derivatives.

Microplastics Research

Studies have identified polymers derived from 11-bromoundecyl methacrylate in environmental samples:

  • Poly(11-bromoundecyl methacrylate) (PBMA) has been detected in sewage sludge samples

  • PBMA accounted for approximately 23.63% of total microplastics detected in some studies

  • These findings raise concerns about the environmental persistence of PBMA-based materials

  • Research suggests potential ecological implications related to these microplastics

Environmental Fate

The environmental behavior of 11-bromoundecyl methacrylate and its polymers warrants consideration:

Environmental AspectObservations
PersistencePolymers show significant environmental persistence
DistributionDetected primarily in sewage treatment sludge
DegradationSlow degradation rates observed in environmental conditions
BioaccumulationLimited data on bioaccumulation potential

These environmental considerations highlight the importance of responsible use and disposal of materials containing this compound .

Research Applications

11-Bromoundecyl methacrylate has been utilized in various innovative research applications as documented in scientific literature.

Two-Dimensional Polymers

Research has demonstrated the use of 11-bromoundecyl methacrylate derivatives in the synthesis of two-dimensional polymers (2DSPs):

  • Employed in creating gemini monomers [N,N'-bis(11-(methacryloyloxy)undecyl)-N,N,N',N'-tetramethylethane-diaminium bromide]

  • These monomers arrange in bilayers at solid-liquid interfaces and undergo polymerization

  • Result in highly cross-linked single bilayers of freestanding two-dimensional polymers

  • This approach obviates the need for crystallinity in 2DSP synthesis

Functionalized Hydrogels

The compound has been utilized in developing multifunctional hydrogels:

  • Used to synthesize amphiphilic monomers containing isothiouronium groups

  • These monomers are copolymerized with poly(ethylene glycol) diacrylate (PEGDA)

  • Resulting hydrogels exhibit accessible functional groups for specific applications

  • The isothiouronium groups can be transformed into thiols for further functionalization

Analytical Applications

Analytical methods have been developed specifically for 11-bromoundecyl methacrylate:

  • Gas chromatography methods for determining antioxidants (topanol A and topanol O) in 11-bromoundecyl methacrylate

  • Techniques involve using capillary gas chromatography columns with temperature gradients

  • Methods allow for quantitation at concentrations of approximately 250 ppm

  • These analytical approaches facilitate quality control in commercial production

Comparison with Similar Compounds

Understanding the relationship between 11-bromoundecyl methacrylate and structurally related compounds provides context for its unique properties and applications.

Structural Analogues

Several compounds share structural similarities with 11-bromoundecyl methacrylate:

CompoundKey Structural DifferencesDistinctive Properties
11-Bromoundecyl acrylateLacks methyl group on the vinyl moietyHigher reactivity in polymerization
11-Bromoundecyl acetateContains acetate instead of methacrylate groupLacks polymerizable functionality
11-Chloroundecyl methacrylateContains chlorine instead of bromineLower reactivity in substitution reactions
11-Iodoundecyl methacrylateContains iodine instead of bromineHigher reactivity in substitution reactions

These structural variations result in different reactivity patterns and applications in synthesis and materials science .

Functional Comparisons

The functional properties of 11-bromoundecyl methacrylate can be compared with those of related compounds:

  • Higher reactivity in nucleophilic substitution reactions compared to chloro analogues

  • Lower reactivity in substitution reactions compared to iodo analogues

  • Lower polymerization rate compared to acrylate analogues

  • Higher stability compared to acrylate analogues

  • Unique balance between reactivity and stability makes it valuable for specific applications

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